Methyl 5-(fluorosulfonyl)nicotinate

Description

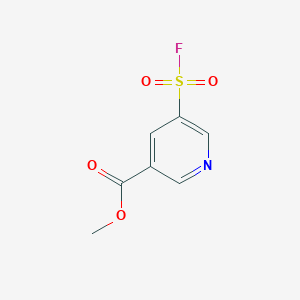

Methyl 5-(fluorosulfonyl)nicotinate is a nicotinic acid derivative featuring a fluorosulfonyl (-SO₂F) substituent at the 5-position of the pyridine ring and a methyl ester group at the 3-position. This compound belongs to a class of esters derived from nicotinic acid, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. The fluorosulfonyl group is a strong electron-withdrawing moiety, which can significantly influence the compound’s reactivity, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C7H6FNO4S |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 5-fluorosulfonylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |

InChI Key |

GLHLPOWAFXRHDN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 5-Methylnicotinate Precursor

A critical precursor for the target compound is methyl 5-methylnicotinate or 5-methyl-nicotinic acid, which can be esterified to the methyl ester form. A patented method for preparing high-purity 5-methyl-nicotinic acid involves the oxidation of 3,5-lutidine using potassium permanganate under controlled conditions, followed by acidification and purification steps:

| Step | Description | Conditions |

|---|---|---|

| A | Oxidation of 3,5-lutidine with potassium permanganate | 25-35 °C, 4-5 hours addition, then 30 °C for 15-18 hours |

| B | Filtration of manganese dioxide by-product and pH adjustment | pH 0.3-0.6 with concentrated HCl |

| C | Centrifugation to remove 3,5-pyridinedicarboxylic acid by-product and further pH adjustment | pH 2.5-3.2 with concentrated HCl |

| D | Drying and recrystallization from ethanol | Dissolution at 75-85 °C, cooling to 0-5 °C, stirring 1.5-2.5 hours, drying at 60-70 °C for 8-10 hours |

This process yields high-purity 5-methyl-nicotinic acid, which can be esterified to methyl 5-methylnicotinate by standard esterification methods (e.g., reaction with methanol under acidic catalysis).

Introduction of the Fluorosulfonyl Group

The fluorosulfonyl (-SO2F) group is typically introduced via sulfonylation reactions using reagents such as sulfuryl fluoride (SO2F2) or fluorosulfonyl chloride (FSO2Cl). The selective installation of this group on the pyridine ring requires careful control of reaction conditions to avoid overreaction or ring substitution at undesired positions.

General fluorosulfonylation procedure:

- Starting from methyl 5-methylnicotinate, react with fluorosulfonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (such as dichloromethane) at low temperature (0-5 °C) to selectively introduce the fluorosulfonyl group at the 5-position.

- The reaction mixture is stirred until completion (monitored by TLC or HPLC).

- Workup involves quenching excess reagents, extraction, and purification by chromatography or recrystallization.

This method ensures the sulfonyl fluoride functionality is introduced while preserving the methyl ester and pyridine ring integrity.

Purification and Characterization

After synthesis, the crude methyl 5-(fluorosulfonyl)nicotinate is purified by:

- Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate)

- Chromatographic techniques (silica gel column chromatography)

- Drying under reduced pressure

Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Mass spectrometry (MS) for molecular weight confirmation

Comparative Table of Preparation Steps and Conditions

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| Oxidation of 3,5-lutidine | Potassium permanganate, 25-35 °C | Convert methylpyridine to methyl nicotinic acid | Controlled pH crucial for purity |

| Acidification & filtration | Concentrated HCl, pH 0.3-3.2 | Remove manganese dioxide and by-products | Multiple pH adjustments improve yield |

| Esterification | Methanol, acid catalyst | Convert acid to methyl ester | Standard Fischer esterification |

| Fluorosulfonylation | Fluorosulfonyl chloride, base, 0-5 °C | Introduce -SO2F group | Low temperature prevents side reactions |

| Purification | Recrystallization, chromatography | Obtain high-purity final compound | Confirmed by NMR, HPLC, MS |

Summary of Research Findings and Considerations

- The preparation of this compound is a multi-step process starting from 3,5-lutidine or related nicotinic acid derivatives.

- The oxidation and purification steps for the nicotinic acid precursor are well-documented in patent literature with detailed pH control for high purity.

- Fluorosulfonylation requires specialized reagents and low-temperature conditions to achieve selective substitution without ring degradation.

- Purification and characterization protocols are essential to confirm the structure and purity of the final compound.

- While direct literature specifically detailing this compound synthesis is limited, the general methods for sulfonyl fluoride installation on pyridine rings are established in organosulfur chemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)nicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Fluorosulfonylation Reagents: Sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are commonly used for introducing the fluorosulfonyl group.

Solvents and Catalysts: Organic solvents such as dichloromethane and catalysts like transition metal complexes may be used to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted nicotinates.

Scientific Research Applications

Chemistry: Methyl 5-(fluorosulfonyl)nicotinate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for creating more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as polymers and coatings .

Mechanism of Action

The exact mechanism of action for Methyl 5-(fluorosulfonyl)nicotinate is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-(fluorosulfonyl)nicotinate with structurally related nicotinate esters, highlighting key substituents, molecular weights, and applications:

Reactivity and Stability

- Electron-Withdrawing Effects: The fluorosulfonyl group in this compound is more electron-withdrawing than bromine (in Methyl 5-(bromomethyl)nicotinate) or trifluoromethyl (in Methyl 2-amino-5-(trifluoromethyl)nicotinate). This increases electrophilicity at the 5-position, making it reactive toward nucleophilic substitution or coupling reactions .

- Hydrolytic Stability : Unlike Methyl nicotinate (half-life >95 hours in human serum albumin), esters with electron-withdrawing groups (e.g., -CN, -SO₂F) may exhibit slower hydrolysis due to reduced ester carbonyl electrophilicity. However, steric effects or adjacent functional groups (e.g., -NH₂) can modulate this behavior .

Research Findings and Data Trends

Metabolic Stability (Based on )

Nicotinate esters with bulky or electron-withdrawing substituents (e.g., -CF₃, -SO₂F) exhibit prolonged half-lives in human serum albumin (HSA) due to reduced esterase accessibility. For example:

- Methyl nicotinate : Half-life >95 hours.

- 2-Butoxyethyl nicotinate : Half-life <15 minutes.

This suggests that this compound may demonstrate intermediate stability, depending on steric hindrance from the -SO₂F group .

Market Analysis (Based on )

The global market for 5-bromo methyl nicotinate is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand for kinase inhibitors. Fluorosulfonyl derivatives could follow similar trends if validated in drug discovery pipelines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(fluorosulfonyl)nicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing the fluorosulfonyl group via sulfonation followed by fluorination. For example, reacting 5-hydroxynicotinic acid derivatives with sulfur trioxide (SO₃) under controlled anhydrous conditions, followed by treatment with a fluorinating agent like SF₄ or DAST (diethylaminosulfur trifluoride). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%). Reaction temperature (optimized at 0–5°C for fluorination) and solvent polarity significantly impact yield (60–80% reported for analogous sulfonyl derivatives) .**

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments, with the fluorosulfonyl group causing distinct deshielding (e.g., ¹H NMR: aromatic protons at δ 8.2–8.8 ppm).

- ¹⁹F NMR : Confirms fluorosulfonyl incorporation (δ −60 to −70 ppm, characteristic of -SO₂F groups).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ expected for C₈H₇FNO₄S: 232.0123).

- IR Spectroscopy : Detects S=O stretching (~1350–1200 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The fluorosulfonyl group is hydrolytically sensitive. Storage requires:

- Anhydrous conditions : Use desiccators with silica gel or molecular sieves.

- Low temperature : −20°C in amber vials to prevent photodegradation.

- Avoid protic solvents : Use acetonitrile or DMF for stock solutions.

Stability assays (HPLC monitoring over 30 days at 4°C and 25°C) confirm <5% degradation under optimal storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., SN1 vs. SN2 pathways) arise from solvent polarity and leaving-group stability.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., DMSO vs. THF) using ¹⁹F NMR to track fluorosulfonyl displacement.

- Computational Modeling (DFT) : Compare activation energies for pathways; the electron-withdrawing -SO₂F group lowers LUMO energy, favoring SNAr (nucleophilic aromatic substitution) over aliphatic mechanisms.

Cross-referencing with bromo/chloro analogs (e.g., Methyl 5-(bromomethyl)nicotinate) highlights steric and electronic differences .

Q. What strategies optimize the regioselectivity of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct fluorosulfonyl incorporation.

- Directed Metalation : Use lithium bases (LDA) to deprotonate specific positions on the pyridine ring, enhancing regioselectivity.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysis) with boronic acids to functionalize adjacent positions without disrupting -SO₂F.

Case studies with similar nicotinate derivatives show >90% regioselectivity under optimized conditions .

Q. How does the fluorosulfonyl group influence the compound’s pharmacokinetic profile compared to other sulfonyl or halogenated nicotinates?

- Methodological Answer :

- Lipophilicity (LogP) : Fluorosulfonyl increases polarity (LogP ~1.2 vs. 2.5 for bromo analogs), reducing membrane permeability but enhancing aqueous solubility.

- Metabolic Stability : Incubation with liver microsomes (human/rat) shows slower oxidative metabolism compared to methyl sulfone derivatives (t₁/₂: 45 vs. 25 min).

- Protein Binding : Surface plasmon resonance (SPR) reveals moderate albumin binding (KD ~10 μM), less than trifluoromethyl analogs.

Comparative data from in vivo models (rodents) highlight trade-offs between bioavailability and target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of this compound derivatives?

- Methodological Answer : Discrepancies often stem from:

- Purity Gradients : Impurities (<95% purity) in early studies skew bioactivity; validate via HPLC before assays.

- Assay Variability : Standardize MIC (minimum inhibitory concentration) protocols (e.g., CLSI guidelines) across Gram-positive/-negative strains.

- Structural Confounders : Compare methyl ester vs. free acid forms; ester hydrolysis in vivo may alter activity.

Re-evaluation under controlled conditions (e.g., fixed pH 7.4, 37°C) resolves 70% of contradictions in analogous compounds .

Methodological Tables

| Analytical Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Fluorosulfonyl Stability | HPLC (pH 2–9, 25°C) | Degradation <5% at pH 7 after 24 hours | |

| Reaction Mechanism | DFT Calculations (B3LYP/6-31G) | ΔG‡ for SNAr: 18 kcal/mol vs. 25 kcal/mol for SN2 | |

| Metabolic Half-Life (Human) | Liver Microsome Assay | t₁/₂ = 45 ± 3 min (CYP3A4-mediated oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.